molecular formula C18H20FN5S2 B2614502 2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-40-6

2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B2614502
CAS No.: 868222-40-6
M. Wt: 389.51
InChI Key: GOPIIQJKYPIEAP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter and prescription medicines .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a heterocyclic ring . The presence of fluorine would also likely have a significant impact on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5S2/c1-11(2)26-18-23-22-16(24(18)15-7-5-14(19)6-8-15)10-25-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPIIQJKYPIEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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